molecular formula C19H16N2O2S2 B2853455 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-65-2

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2853455
CAS No.: 895482-65-2
M. Wt: 368.47
InChI Key: YCZRQKUSPKTDAX-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Phenylthio Substitution: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive thiazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: A similar compound with a fused benzene ring.

    Thioacetamide: A simpler thioamide derivative.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-acetyl-4-phenylthiazole with phenylthioacetyl chloride. The reaction conditions often require a controlled environment to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), HT-29 (colorectal adenocarcinoma), and PC3 (prostate cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA43110Induces apoptosis via Bax/Bcl-2 modulation
This compoundHT-2915Inhibits VEGFR signaling
This compoundPC312Triggers caspase activation

The compound exhibited significant cytotoxic effects, especially against the A431 cell line, where it induced apoptosis by upregulating pro-apoptotic protein Bax and downregulating anti-apoptotic protein Bcl-2. Furthermore, it inhibited vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown potential in modulating immune responses. Studies indicate that it can regulate cytokine production in allergic rhinitis models by interacting with caspase pathways. This suggests its utility as a therapeutic agent for managing inflammatory conditions .

Table 2: Effects on Cytokine Levels in Allergic Rhinitis Models

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-1β15075
IL-5200100
TNF-α18090

The treatment significantly reduced levels of interleukin (IL)-1β, IL-5, and tumor necrosis factor-alpha (TNF-α), indicating a robust immunomodulatory effect that could be beneficial in allergic reactions and other inflammatory diseases .

Case Studies

A notable study involved the administration of this compound in an animal model of allergic rhinitis. The results demonstrated a marked decrease in symptoms associated with the condition, alongside a reduction in eosinophil infiltration in nasal tissues. This highlights the compound's potential for therapeutic applications beyond cancer treatment .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-13(22)18-17(14-8-4-2-5-9-14)21-19(25-18)20-16(23)12-24-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRQKUSPKTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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